Cas no 170856-57-2 (2-Pyridinamine,3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-)

2-Pyridinamine,3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]- structure
170856-57-2 structure
Nome del prodotto:2-Pyridinamine,3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-
Numero CAS:170856-57-2
MF:C21H29N3O
MW:339.47446513176
CID:167612
PubChem ID:5615

2-Pyridinamine,3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pyridinamine,3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-
    • N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine
    • NCGC00016072-01
    • U 101958
    • SCHEMBL8406537
    • 170856-57-2
    • (1-Benzyl-piperidin-4-yl)-(3-isopropoxy-pyridin-2-yl)-methyl-amine; compound with (Z)-but-2-enedioic acid
    • NCGC00016072-02
    • Q27089043
    • Lopac0_001276
    • 3-Isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine
    • DTXSID40168956
    • NCGC00016072-03
    • CCG-205349
    • U-101958
    • U101958
    • NCGC00162387-01
    • CHEMBL64119
    • Lopac-U-115
    • BDBM50071208
    • GTPL5781
    • N-methyl-N-[1-(phenylmethyl)piperidin-4-yl]-3-propan-2-yloxypyridin-2-amine
    • CHEMBL1179189
    • NCGC00016072-05
    • PNU 101958
    • SDCCGSBI-0051242.P002
    • Inchi: InChI=1S/C21H29N3O/c1-17(2)25-20-10-7-13-22-21(20)23(3)19-11-14-24(15-12-19)16-18-8-5-4-6-9-18/h4-10,13,17,19H,11-12,14-16H2,1-3H3
    • Chiave InChI: WFLHEXUTTRRXFJ-UHFFFAOYSA-N
    • Sorrisi: CC(OC1=CC=CN=C1N(C1CCN(CC2=CC=CC=C2)CC1)C)C

Proprietà calcolate

  • Massa esatta: 339.23127
  • Massa monoisotopica: 339.231062557g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 6
  • Complessità: 375
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 28.6Ų
  • XLogP3: 4.2

Proprietà sperimentali

  • PSA: 28.6
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.